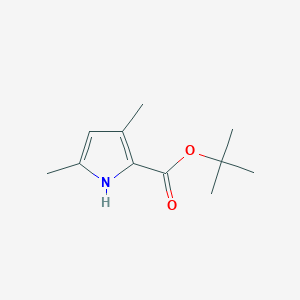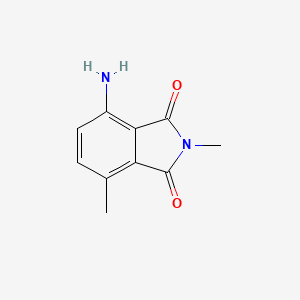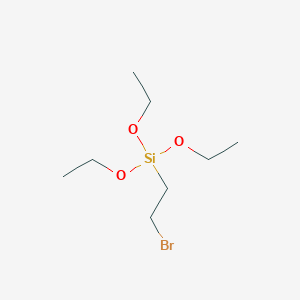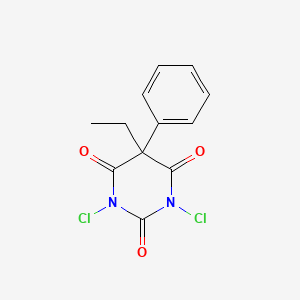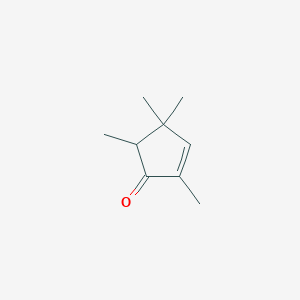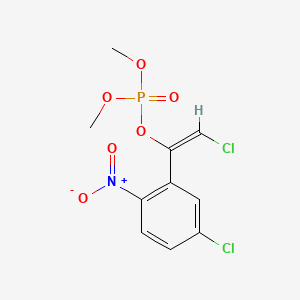
2-Chloro-1-(5-chloro-2-nitrophenyl)ethenyl dimethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(5-chloro-2-nitrophenyl)ethenyl dimethyl phosphate is an organophosphate compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique chemical structure, which includes both chloro and nitro functional groups, making it a subject of interest for researchers and industrial chemists.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(5-chloro-2-nitrophenyl)ethenyl dimethyl phosphate typically involves the reaction of 5-chloro-2-nitrobenzaldehyde with dimethyl phosphite in the presence of a base. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Base: Sodium hydride or potassium carbonate.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (25-50°C).
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and maximizing efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-(5-chloro-2-nitrophenyl)ethenyl dimethyl phosphate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The phosphate ester bond can be hydrolyzed in the presence of acids or bases, leading to the formation of corresponding alcohols and phosphoric acid derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Amines, thiols, sodium hydroxide, or potassium carbonate.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: 2-Chloro-1-(5-amino-2-nitrophenyl)ethenyl dim
Propriétés
Numéro CAS |
37913-84-1 |
|---|---|
Formule moléculaire |
C10H10Cl2NO6P |
Poids moléculaire |
342.07 g/mol |
Nom IUPAC |
[(E)-2-chloro-1-(5-chloro-2-nitrophenyl)ethenyl] dimethyl phosphate |
InChI |
InChI=1S/C10H10Cl2NO6P/c1-17-20(16,18-2)19-10(6-11)8-5-7(12)3-4-9(8)13(14)15/h3-6H,1-2H3/b10-6+ |
Clé InChI |
IDPNIACAYBXBTJ-UXBLZVDNSA-N |
SMILES isomérique |
COP(=O)(OC)O/C(=C/Cl)/C1=C(C=CC(=C1)Cl)[N+](=O)[O-] |
SMILES canonique |
COP(=O)(OC)OC(=CCl)C1=C(C=CC(=C1)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl phenanthro[3,4-d][1,3]dioxole-6-carboxylate](/img/structure/B14681488.png)
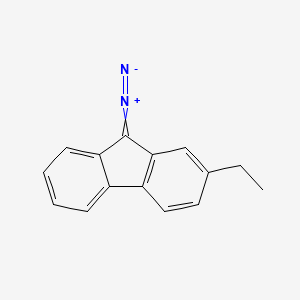
![1,2-Benzisothiazol-3(2H)-one, 2-[(4-methylphenyl)thio]-, 1,1-dioxide](/img/structure/B14681503.png)

![[(Butylamino)methanediyl]bis(phosphonic acid)](/img/structure/B14681516.png)
